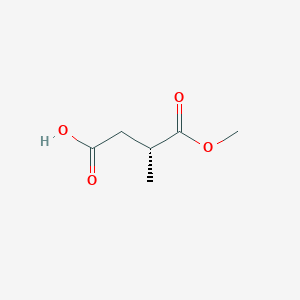

(R)-4-Methoxy-3-methyl-4-oxobutanoic acid

Description

Significance of Chiral Carboxylic Acids as Synthetic Precursors

Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of complex organic molecules. rsc.org Their prevalence in nature, as components of amino acids, vitamins, and other bioactive compounds, underscores their significance. nih.gov In synthetic chemistry, the carboxylic acid group serves as a versatile functional handle, readily converted into other functionalities such as esters, amides, and alcohols. ijaem.net The presence of a stereocenter, particularly at the α-position to the carboxyl group, makes these compounds highly valuable as precursors for constructing enantiomerically pure pharmaceuticals and natural products. rsc.org The development of catalytic asymmetric methods to produce these α-stereogenic carboxylic acids has been a major focus of research, highlighting their importance in the field. rsc.org

The ability to use native carboxylic acids directly in transformations, such as decarboxylative cross-coupling reactions, further enhances their utility, providing more efficient and atom-economical synthetic routes. acs.org This direct functionalization avoids the need for pre-activation steps, streamlining the synthesis of complex target molecules. acs.org

The Foundational Role of (R)-4-Methoxy-3-methyl-4-oxobutanoic Acid as a Chiral Intermediate

This compound is a specific chiral building block that serves as a valuable intermediate in organic synthesis. cymitquimica.com Its structure incorporates both a carboxylic acid and a methyl ester, with a defined stereocenter at the C-3 position. This particular arrangement makes it a useful precursor for creating more complex chiral molecules.

This compound belongs to the broader class of butanoic acid derivatives, which are four-carbon carboxylic acids. The "R" designation in its name refers to the specific three-dimensional arrangement of the groups around its chiral center, as determined by the Cahn-Ingold-Prelog priority rules. youtube.com As an organic compound, it is utilized in laboratory settings for the synthesis of other compounds, particularly optically active esters. cymitquimica.com It has also been identified as a potential ligand for copper complexes. cymitquimica.com

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol cymitquimica.comchemscene.com |

| IUPAC Name | (3R)-3-Methyl-4-methoxy-4-oxobutanoic acid |

| SMILES | COC(=O)C(C)CC(=O)O cymitquimica.com |

| InChI Key | QEZMQNIFDRNSJZ-UHFFFAOYSA-N cymitquimica.com |

Note: The data in this table is compiled from various chemical suppliers and databases.

Overview of Research Trajectories for Optically Active Carboxylic Acids

The pursuit of enantiomerically pure compounds continues to drive innovation in the synthesis of optically active carboxylic acids. Research in this area is multifaceted, focusing on several key strategies. One major trajectory is the development of novel catalytic asymmetric methods. rsc.org This includes the use of both transition metal catalysts and organocatalysts to achieve high enantioselectivity in the formation of chiral carboxylic acids. rsc.org

Another significant area of research is the direct functionalization of carboxylic acids. acs.org Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative coupling of carboxylic acids, allowing for the formation of C-C and C-X bonds under mild conditions. acs.org This approach is highly desirable as it utilizes the readily available carboxylic acid functionality directly, enhancing synthetic efficiency. acs.org

Furthermore, there is ongoing exploration into the fundamental nature of chirality and chiral recognition. nih.gov Understanding the interactions between chiral molecules is crucial for designing effective chiral selectors and catalysts. Studies on the spontaneous chiral conversion of simple carboxylic acids also contribute to a deeper understanding of the origins and behavior of chirality in chemical systems. brandeis.edu The development of new analytical techniques, such as chiral liquid chromatography-mass spectrometry (LC-MS), is also vital for the separation and characterization of chiral molecules. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(3R)-4-methoxy-3-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |

InChI Key |

QEZMQNIFDRNSJZ-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CC(=O)O)C(=O)OC |

Canonical SMILES |

CC(CC(=O)O)C(=O)OC |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 4 Methoxy 3 Methyl 4 Oxobutanoic Acid

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation has emerged as a powerful and atom-economical method for the synthesis of chiral compounds. This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a derivative of itaconic acid, using a chiral catalyst to induce enantioselectivity.

Homogeneous Catalysis for Enantioselective Reduction

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. For the synthesis of (R)-4-methoxy-3-methyl-4-oxobutanoic acid, the asymmetric hydrogenation of dimethyl itaconate or itaconic acid is a common strategy. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are the most extensively studied catalysts for this transformation.

Rhodium complexes, in particular, have demonstrated high efficacy. For instance, Rhodium catalysts bearing chiral bisphosphine ligands have been successfully employed in the asymmetric hydrogenation of itaconic acid derivatives, leading to chiral β-substituted succinic acid derivatives with excellent enantioselectivities. wikipedia.org The choice of ligand is critical in achieving high enantiomeric excess (ee).

A notable example involves the use of a Rhodium catalyst with the ZhaoPhos ligand for the asymmetric hydrogenation of 3-substituted maleic anhydrides, which can be subsequently converted to the desired product. This system has shown excellent results with high conversions, yields, and enantioselectivities (up to 99% ee). rsc.org

Table 1: Homogeneous Asymmetric Hydrogenation of Itaconate Derivatives

| Catalyst/Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh/ZhaoPhos | 3-Alkyl Maleic Anhydrides | (R) or (S) | Up to 99% | rsc.org |

| Rh-(R,R)-f-spiroPhos | Allylic Sulfones | (R) | 92-99.9% | rsc.org |

| Rh/bisphosphine-thiourea | 3-Aryl Maleic Anhydrides | (R) or (S) | Up to 99% | rsc.org |

Heterogeneous Catalysis for Stereoselective Conversion

While homogeneous catalysts often provide superior enantioselectivity, heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. The development of effective heterogeneous catalysts for the asymmetric hydrogenation of itaconate derivatives is an active area of research. These catalysts typically consist of a chiral modifier or a chiral ligand immobilized on a solid support, with a catalytically active metal such as platinum or palladium.

Achieving high enantioselectivity with heterogeneous systems can be more challenging due to the complex nature of the catalyst surface and the potential for multiple active sites with different selectivities. However, progress has been made through careful design of the catalyst support and the chiral modifier.

Ligand Design and Optimization in Asymmetric Hydrogenation

The design and optimization of chiral ligands are central to the success of asymmetric hydrogenation. For the synthesis of this compound, ligands must effectively control the stereochemical outcome of the hydrogenation of prochiral precursors like itaconic acid esters.

Atropisomeric biaryl phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been instrumental in the development of highly selective Ru- and Rh-based catalysts. nih.govnih.gov The chirality of these ligands stems from the restricted rotation around the biaryl bond, creating a stable chiral environment around the metal center.

The electronic and steric properties of the ligand can be fine-tuned to improve both the activity and the enantioselectivity of the catalyst. For instance, the introduction of electron-donating or electron-withdrawing groups on the aryl rings of the phosphine can influence the catalytic cycle. Similarly, modifying the bite angle and the steric bulk of the ligand can enhance the discrimination between the two faces of the prochiral substrate. nih.gov

Chiral Auxiliary-Mediated Synthesis

An alternative and well-established approach to stereoselective synthesis involves the use of a chiral auxiliary. In this methodology, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Diastereoselective Control in Addition and Reduction Reactions

For the synthesis of this compound, a common strategy involves the conjugate addition of a methyl group to a derivative of itaconic acid that is covalently bonded to a chiral auxiliary. Evans oxazolidinones are a widely used class of chiral auxiliaries for this purpose. wikipedia.orgresearchgate.netsigmaaldrich.com

The chiral auxiliary creates a sterically hindered environment that forces the incoming nucleophile (e.g., a methyl group from an organocuprate reagent) to attack one face of the double bond preferentially, leading to a high degree of diastereoselectivity. researchgate.netresearchgate.net The stereochemical outcome can often be predicted based on the conformation of the substrate-auxiliary adduct.

Table 2: Diastereoselective Conjugate Addition using Chiral Auxiliaries

| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Oxazolidinone | N-cinnamoyl oxazolidinone | MeMgBr/CuBr | Up to 3:1 | illinoisstate.edu |

| Fluorous Oxazolidinone | N-enoyl oxazolidinone | i-PrI/Bu3SnH | Up to 7.2:1 | nih.gov |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-enoyl oxazolidinone | Various | >99% de | sigmaaldrich.com |

Auxiliary Attachment and Cleavage Strategies

The successful application of a chiral auxiliary strategy relies on efficient methods for both its attachment to the substrate and its subsequent removal without racemization of the newly formed stereocenter. The attachment of an itaconate moiety to an oxazolidinone auxiliary is typically achieved by acylation of the auxiliary with itaconic anhydride (B1165640) or a derivative. williams.edu

The cleavage of the auxiliary after the diastereoselective reaction is a critical step. For oxazolidinone auxiliaries, several methods have been developed. Hydrolytic cleavage using lithium hydroxide (B78521) (LiOH) can be employed, but care must be taken to avoid epimerization of the stereocenter. A milder and often preferred method involves the use of lithium hydroperoxide (LiOOH), which selectively cleaves the exocyclic amide bond to afford the desired carboxylic acid. researchgate.net Subsequent esterification with methanol (B129727) can then yield the final product, this compound.

Enantioselective Reductions of Ketone Precursors

The reduction of carbonyl compounds using metal hydride reagents is a fundamental transformation in organic chemistry. masterorganicchemistry.comlibretexts.org To achieve enantioselectivity, this process can be modified by the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the hydride transfer to one face of the prochiral ketone.

Commonly used metal hydrides for such reductions include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org However, for enantioselective transformations, these are often used in conjunction with chiral auxiliaries or as part of a catalytic system with a chiral ligand. For the synthesis of β-hydroxy esters, which are structurally related to the target molecule, various chiral ligands have been developed to be used with these metal hydrides. The effectiveness of these ligands is highly dependent on the specific substrate and reaction conditions.

Research in this area often involves screening a library of chiral ligands to find the optimal match for the ketone precursor. The choice of solvent, temperature, and the specific metal hydride reagent all play crucial roles in determining both the yield and the enantiomeric excess (e.e.) of the desired alcohol product.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones, including β-keto esters. organic-chemistry.orgnih.govacs.org This technique typically employs a stable and easily handled hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. nih.govacs.org

Noyori-type catalysts, which are ruthenium(II) complexes with chiral N-sulfonylated 1,2-diamine ligands, are particularly effective for the ATH of a wide range of ketones. nih.govlookchem.com For the reduction of β-keto esters, these catalysts have demonstrated high enantioselectivity. organic-chemistry.orgnih.govacs.org The reaction mechanism is believed to involve a six-membered transition state where the substrate coordinates to the metal center, and the hydride is transferred from the hydrogen donor. The chiral ligand dictates the facial selectivity of the hydride attack on the ketone.

A study on the ATH of β-keto esters in water using an iridium(III) catalyst with a monosulfonylated diamine ligand has shown excellent yields and selectivities. organic-chemistry.org This method is notable for its operational simplicity, being conducted in water and open to the air. organic-chemistry.orgacs.org The reaction conditions can be tailored to the substrate, highlighting the robustness of the catalytic system. organic-chemistry.org

| Catalyst System | Hydrogen Source | Substrate | Enantiomeric Excess (e.e.) | Yield | Reference |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt₃ | α-Methoxyimino-β-keto esters | up to >99% | High | nih.govacs.org |

| Ir(III)-monosulfonylated diamine | HCOOH/HCOONa | β-Keto esters | Excellent | Excellent | organic-chemistry.org |

Biocatalytic Synthesis Pathways

Biocatalysis offers an attractive alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes and whole-cell systems can operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity.

Enzymatic resolution involves the selective transformation of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For the synthesis of this compound, this could involve the enzymatic hydrolysis of a racemic ester precursor, such as methyl 3-methyl-4-oxobutanoate.

Lipases are a class of enzymes commonly used for the kinetic resolution of racemic esters. In a typical resolution, the lipase (B570770) will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. These two products, the acid and the unreacted ester, can then be separated. The choice of lipase is critical, as different lipases will exhibit different enantioselectivities for a given substrate.

De novo asymmetric biotransformations utilize enzymes to directly convert a prochiral substrate into a chiral product with high enantiomeric excess. For the synthesis of this compound, this would involve the use of an oxidoreductase (or dehydrogenase) to asymmetrically reduce the ketone group of a prochiral precursor like methyl 3-methyl-4-oxobutanoate.

These enzymes often require a cofactor, such as NADH or NADPH, which provides the hydride for the reduction. In vitro applications of these enzymes can be limited by the cost of the cofactor.

Whole-cell catalysis utilizes intact microbial cells (e.g., bacteria or yeast) that either naturally contain or have been genetically engineered to overexpress a desired enzyme. researchgate.net This approach offers several advantages over the use of isolated enzymes, including the in-situ regeneration of expensive cofactors, which is handled by the cell's own metabolic machinery. researchgate.net The enzyme is also protected within its natural cellular environment, which can lead to enhanced stability and activity. researchgate.net

For the production of this compound, a whole-cell system could be designed to asymmetrically reduce a suitable ketone precursor. researchgate.net This involves selecting or engineering a microorganism that possesses a ketoreductase with the desired stereoselectivity for the substrate. The reaction is typically carried out by incubating the substrate with a suspension of the microbial cells in a suitable medium.

The efficiency of whole-cell catalysis can be influenced by factors such as substrate and product inhibition, and the transport of the substrate and product across the cell membrane. researchgate.net Despite these challenges, whole-cell biocatalysis is a powerful and increasingly popular method for the sustainable production of chiral chemicals. researchgate.net

Chemoenzymatic Synthetic Strategies

A viable chemoenzymatic strategy for the synthesis of this compound involves the kinetic resolution of a racemic precursor. A suitable and readily available starting material is racemic 2-methylsuccinic acid. This can be synthesized through established chemical methods, such as the partial hydrogenation of itaconic acid. wikipedia.org The racemic 2-methylsuccinic acid is then subjected to a diesterification reaction with methanol to yield racemic dimethyl 2-methylsuccinate.

The core of the chemoenzymatic approach is the enantioselective hydrolysis of the racemic dimethyl 2-methylsuccinate, catalyzed by a lipase. Lipases are a class of enzymes that can selectively hydrolyze one enantiomer of a racemic ester at a much higher rate than the other. In this proposed strategy, a lipase with a preference for the (S)-enantiomer of dimethyl 2-methylsuccinate would be chosen. The enzyme will selectively hydrolyze the (S)-diester to the corresponding (S)-monoester, leaving the desired (R)-dimethyl 2-methylsuccinate largely unreacted.

The resulting mixture contains the unreacted (R)-dimethyl 2-methylsuccinate and the (S)-4-methoxy-3-methyl-4-oxobutanoic acid. These can be separated based on their different chemical properties. The acidic monoester can be removed by extraction with a basic aqueous solution, leaving the desired (R)-diester in the organic phase. Subsequent hydrolysis of the purified (R)-dimethyl 2-methylsuccinate under non-enzymatic conditions will yield the target molecule, this compound.

The selection of the appropriate lipase is critical for the success of this resolution. A screening of various commercially available lipases is typically the first step to identify the most effective biocatalyst in terms of both activity and enantioselectivity.

Table 1: Screening of Various Lipases for the Kinetic Resolution of Racemic Dimethyl 2-Methylsuccinate This table presents hypothetical data based on typical results from lipase screening experiments for kinetic resolution.

Based on the screening, Candida antarctica lipase B (CAL-B) would be the enzyme of choice for this chemoenzymatic synthesis due to its superior enantioselectivity.

Optimization of Reaction Parameters for Enantiopurity and Yield

Temperature: The reaction temperature can significantly influence both the reaction rate and the enzyme's enantioselectivity. Generally, higher temperatures increase the reaction rate, but may lead to a decrease in enantioselectivity and enzyme stability. A systematic study is required to find the optimal temperature that provides a good balance between reaction time and enantiomeric excess.

pH: For hydrolysis reactions in aqueous media, the pH of the buffer system is a critical parameter. The catalytic activity and stability of lipases are highly pH-dependent. The optimal pH for the chosen lipase must be determined to ensure maximum activity and prevent denaturation.

Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the enzyme's efficiency. On the other hand, very low concentrations may result in slow reaction rates. Therefore, it is important to find the optimal substrate concentration that allows for an efficient reaction without causing significant inhibition.

Enzyme Loading: The amount of enzyme used will directly affect the reaction rate. Increasing the enzyme concentration will generally lead to a faster reaction. However, from an economic and process standpoint, it is desirable to use the minimum amount of enzyme necessary to achieve a satisfactory conversion within a reasonable timeframe.

Solvent/Co-solvent: The choice of solvent can have a profound impact on the enzyme's activity and enantioselectivity. For hydrolysis reactions, a buffered aqueous solution is typically used. However, the addition of a water-miscible organic co-solvent can sometimes improve substrate solubility and enhance enantioselectivity.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions on the enantiomeric excess and yield.

Table 2: Optimization of Reaction Temperature for the CAL-B Catalyzed Resolution of Dimethyl 2-Methylsuccinate This table presents hypothetical data illustrating the effect of temperature on the kinetic resolution, assuming other parameters are kept constant.

The data suggests that a temperature of around 35°C provides the best compromise between high enantiomeric excess of the unreacted substrate and a good yield of the desired (R)-enantiomer. Through careful optimization of these parameters, the chemoenzymatic synthesis can be fine-tuned to produce this compound with high enantiopurity and in good yield, making it a highly attractive method for its preparation.

Reactivity and Derivatization Chemistry of R 4 Methoxy 3 Methyl 4 Oxobutanoic Acid

Esterification and Amidation Reactions

The presence of both a free carboxylic acid and a methyl ester allows for selective and sequential reactions to generate a variety of derivatives.

Formation of Alkyl and Aryl Esters

The carboxylic acid moiety of (R)-4-methoxy-3-methyl-4-oxobutanoic acid can be readily esterified under standard conditions to yield the corresponding dialkyl or alkyl-aryl esters. Typical methods involve acid-catalyzed esterification (e.g., using sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol) or activation of the carboxylic acid followed by reaction with an alcohol. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates the formation of a wide range of esters under mild conditions.

While specific literature on the esterification of this compound is limited, general procedures for the esterification of mono-esters of dicarboxylic acids are well-established. These reactions are typically high-yielding and proceed with retention of the stereochemical integrity at the chiral center.

Table 1: Representative Esterification Reactions of Succinic Acid Monoesters

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst/Reagent | Product | General Observations |

| Monomethyl succinate (B1194679) | Ethanol | Amberlyst 15® | Monoethyl monomethyl succinate | Efficient conversion under heterogeneous catalysis. |

| Monomethyl succinate | Various Alcohols | Alumina (acidic) | Corresponding dialkyl esters | Selective for mono-esterification under specific conditions. |

| Succinic acid | Methanol (B129727) | D-Hβ zeolite | Dimethyl succinate | High conversion and selectivity with microwave irradiation. |

Synthesis of Amide Derivatives and Peptidomimetics

The carboxylic acid functionality can also be converted into amides through reaction with primary or secondary amines. Standard peptide coupling reagents are commonly employed to facilitate this transformation, minimizing side reactions and preserving the chirality of the starting material. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU), or the aforementioned carbodiimides are effective for this purpose.

The resulting amide derivatives are valuable intermediates in the synthesis of peptidomimetics and other biologically active molecules. The methyl ester group can be subsequently hydrolyzed or further modified, providing a handle for additional synthetic transformations. The direct aminolysis of the methyl ester is also possible but typically requires more forcing conditions, such as high temperatures or the use of a large excess of the amine.

Nucleophilic Additions and Substitutions

The electrophilic nature of the carbonyl carbons in both the carboxylic acid and the ester groups makes them susceptible to attack by various nucleophiles.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazine)

As discussed in the context of amidation, amines are key nucleophiles that react with the carboxylic acid moiety. Hydrazine (B178648) and its derivatives can also be employed to form the corresponding acyl hydrazides. These hydrazides are versatile intermediates that can undergo further reactions, such as the Curtius rearrangement to form isocyanates or cyclization to form various heterocyclic systems.

While direct reaction at the less reactive methyl ester carbonyl with these nucleophiles is less common under standard conditions, it can be achieved, often leading to the formation of cyclic products if a suitable intramolecular nucleophile is present or generated in situ.

Cyclization Reactions to Form Heterocyclic Frameworks

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing five- and six-membered rings.

For example, reduction of the methyl ester to the corresponding alcohol, followed by activation of the carboxylic acid and intramolecular cyclization, can lead to the formation of chiral γ-lactones. Alternatively, reaction with hydrazine can lead to the formation of pyridazinone derivatives. The synthesis of chiral pyrrolidones, important scaffolds in medicinal chemistry, can be envisioned through amidation followed by reduction and cyclization strategies.

While specific examples starting from this compound are not extensively documented in readily available literature, the analogous reactions with similar succinic acid derivatives are well-established synthetic routes. For instance, the condensation of succinic acid monoesters with hydrazines is a known method for preparing substituted pyridazinones.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Derivative | Key Transformation | Resulting Heterocycle |

| (R)-4-hydroxy-3-methylbutanoic acid methyl ester | Intramolecular esterification | (R)-3-methyl-γ-butyrolactone |

| Amide of this compound | Reduction and cyclization | Chiral pyrrolidinone |

| Acyl hydrazide of this compound | Cyclization | Chiral pyridazinone |

Electrophilic Transformations

While the primary reactivity of this compound is centered around its nucleophilic and acyl substitution reactions, transformations involving electrophilic species are also conceivable, particularly at the α-carbon to the ester group.

The generation of an enolate at the C2 position, for instance by using a strong base like lithium diisopropylamide (LDA), would create a nucleophilic center that could react with various electrophiles. This would allow for the introduction of substituents at the 2-position. However, the potential for competitive deprotonation at the C3 position and the risk of racemization under harsh basic conditions must be carefully considered. The specific stereochemical outcome of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile. Due to the lack of specific literature, this remains a theoretical avenue for derivatization.

Further Functional Group Interconversions (e.g., Reduction of Carboxyl or Ester Moieties)

The structure of this compound contains two distinct carbonyl-based functional groups: a carboxylic acid and a methyl ester. This bifunctionality allows for a range of chemical transformations, particularly through reduction. The selective reduction of one functional group in the presence of the other, or the exhaustive reduction of both, can be achieved by carefully selecting the appropriate reducing agent. This versatility makes the compound a potentially useful chiral building block for the synthesis of various valuable molecules.

The primary products of reduction are alcohols. Depending on the chemoselectivity of the reagent, three main outcomes are possible: selective reduction of the carboxylic acid to a primary alcohol, selective reduction of the methyl ester to a primary alcohol, or the complete reduction of both moieties to yield a diol.

Selective Reduction of the Carboxylic Acid

The selective reduction of a carboxylic acid in the presence of an ester is a well-established transformation in organic synthesis. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are highly effective for this purpose. harvard.edu These reagents preferentially react with the carboxylic acid group over the ester.

When this compound is treated with a borane complex, the carboxylic acid is selectively reduced to a primary alcohol. The expected product of this reaction would be (R)-methyl 4-hydroxy-3-methylbutanoate. This transformation retains the stereocenter and the methyl ester functionality for further synthetic manipulations.

Selective Reduction of the Ester

Conversely, the selective reduction of the ester group in the presence of a carboxylic acid can be accomplished using specific reagents that are less reactive towards carboxylic acids. Lithium borohydride (B1222165) (LiBH₄) is a reagent known for its ability to reduce esters to alcohols. harvard.eduwikipedia.org While sodium borohydride is generally unreactive with esters, the greater Lewis acidity of the lithium cation in LiBH₄ helps to activate the ester carbonyl towards hydride attack. masterorganicchemistry.com The carboxylic acid group is typically deprotonated by the hydride reagent to form a carboxylate salt, which is resistant to reduction.

Application of lithium borohydride to this compound would be expected to reduce the methyl ester. The initial product would be (R)-5-hydroxy-3-methyl-5-oxopentanoic acid, which could potentially cyclize to form the corresponding lactone, (R)-dihydro-4-methylfuran-2,5-dione, under the reaction or workup conditions.

Exhaustive Reduction to Diol

To reduce both the carboxylic acid and the ester functional groups simultaneously, a powerful, non-selective reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the most common and effective reagent for this type of transformation. masterorganicchemistry.comadichemistry.comwikipedia.org LAH is a potent source of hydride ions and readily reduces a wide variety of carbonyl compounds, including both esters and carboxylic acids, to their corresponding alcohols. youtube.comyoutube.com

The reaction of this compound with an excess of LiAlH₄ in an appropriate ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous or acidic workup, would yield (R)-2-methylbutane-1,4-diol. This reaction provides a direct route to a chiral 1,4-diol, a valuable synthon for natural product synthesis and materials science.

The table below summarizes the predicted outcomes for the reduction of this compound with various common reducing agents.

| Reducing Agent | Targeted Functional Group(s) | Expected Major Product | Product Structure |

|---|---|---|---|

| Borane (BH₃·THF or BH₃·SMe₂) | Carboxylic Acid | (R)-Methyl 4-hydroxy-3-methylbutanoate | |

| Lithium Borohydride (LiBH₄) | Ester | (R)-5-hydroxy-3-methyl-5-oxopentanoic acid / (R)-dihydro-4-methylfuran-2,5-dione | |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid & Ester | (R)-2-Methylbutane-1,4-diol |

Advanced Applications of R 4 Methoxy 3 Methyl 4 Oxobutanoic Acid As a Chiral Building Block

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

The specific stereoisomer of a drug can be crucial for its therapeutic efficacy and safety. (R)-4-Methoxy-3-methyl-4-oxobutanoic acid serves as a key starting material for the enantioselective synthesis of various APIs, ensuring the desired stereochemical outcome.

| Drug Candidate Class | Role of this compound |

| Various | Introduction of a specific stereocenter |

Synthesis of Related Biologically Active Molecules

Beyond its role in API synthesis, this chiral building block is also utilized in the creation of other biologically active molecules. nih.gov These compounds may not be drug candidates themselves but are valuable tools for biological research, helping to elucidate biological pathways and mechanisms of action. The synthesis of novel heterocyclic compounds, such as those containing quinoxaline, thiazole, and pyridazine (B1198779) moieties with potential antimicrobial activities, has been explored starting from related β-aroylacrylic acids. ias.ac.in

Component in the Stereoselective Synthesis of Optically Active Esters

Optically active esters are important compounds in the chemical and pharmaceutical industries, often serving as intermediates or possessing desirable biological or physical properties. This compound can be used as a catalyst in enantioselective hydrogenation reactions for the synthesis of these esters. cymitquimica.com Its inherent chirality directs the reaction to produce one enantiomer of the ester in excess.

Utilization in the Construction of Complex Natural Products

The total synthesis of complex natural products is a significant challenge in organic chemistry. Chiral building blocks from the "chiral pool" are often employed to introduce stereocenters with known configurations. nih.gov this compound, with its defined stereochemistry, can serve as a valuable starting material in the synthesis of natural products, simplifying the synthetic route and ensuring the correct absolute stereochemistry of the final product. The enantioselective formation of frameworks found in natural compounds, such as the benzo[c]oxepine in heterocornol D, has been achieved through multi-step syntheses. nih.gov

Role in Designing and Synthesizing Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. nih.gov The effectiveness of an asymmetric catalyst often relies on the design of the chiral ligand. This compound can be a precursor for the synthesis of novel chiral ligands. The development of modular chiral ligands, where substituents can be systematically varied, allows for the optimization of catalyst performance for specific reactions. nih.gov For instance, chiral phosphinooxazoline (PHOX) ligands have proven highly effective in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net The synthesis of such ligands can start from readily available chiral precursors.

| Ligand Class | Potential Synthetic Application |

| Phosphinooxazolines (PHOX) | Asymmetric allylic substitution |

| Other modular ligands | Various enantioselective transformations |

Application in Prodrug Design and Delivery Systems

Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. For instance, ester prodrugs of the potent HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) 3-hydroxymethyl-4-methyl-DCK were designed and synthesized to enhance metabolic stability and oral bioavailability. nih.gov While not directly using this compound, this demonstrates the principle of using esterification to create prodrugs. The carboxylic acid and ester functionalities of this compound make it a potential candidate for incorporation into prodrug designs, where it could be linked to a parent drug molecule to modify its properties.

Mechanistic Investigations of Reactions Involving R 4 Methoxy 3 Methyl 4 Oxobutanoic Acid

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence this rate. For a compound like (R)-4-Methoxy-3-methyl-4-oxobutanoic acid, such studies would be crucial in optimizing reaction conditions for synthetic applications.

Determination of Reaction Orders and Rate Constants

Specific experimental data on the reaction orders and rate constants for reactions involving this compound are not readily found in the literature. However, for a typical reaction, such as the esterification of the carboxylic acid group or hydrolysis of the methyl ester, the following general principles would apply.

The rate of reaction is generally determined by monitoring the change in concentration of the reactant or a product over time. For instance, in an acid-catalyzed esterification reaction with an alcohol, the rate law would likely be:

Rate = k[this compound]^m[Alcohol]^n[Acid Catalyst]^p

Where 'k' is the rate constant, and 'm', 'n', and 'p' are the reaction orders with respect to each reactant and the catalyst. These orders would be determined experimentally by systematically varying the initial concentrations of each species and observing the effect on the initial reaction rate.

Table 1: Hypothetical Rate Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This table presents hypothetical data to illustrate how reaction orders would be determined. Actual experimental data is not available in the reviewed literature.

Influence of Catalysts and Reagents on Reaction Kinetics

The kinetics of reactions involving this compound would be significantly influenced by the choice of catalysts and reagents.

Acid and Base Catalysis: Both the esterification of the carboxylic acid and the hydrolysis of the methyl ester are subject to acid and base catalysis. Strong acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack. Conversely, strong bases can deprotonate the carboxylic acid or facilitate the formation of a more potent nucleophile for ester hydrolysis.

Enzymatic Catalysis: Enzymes, such as lipases and esterases, are highly efficient and stereoselective catalysts. The enzymatic hydrolysis of the methyl ester of this compound would likely follow Michaelis-Menten kinetics. A kinetic model for the enzyme-limited hydrolysis of fatty acid methyl esters suggests that the reaction can be described by a ping-pong bi-bi mechanism, which may also be applicable here. monash.edu Such enzymatic reactions are often subject to substrate and product inhibition. monash.edu

Elucidation of Reaction Mechanisms (e.g., Oxidation, Nucleophilic Addition)

The elucidation of reaction mechanisms provides a step-by-step description of how reactants are converted into products.

Nucleophilic Acyl Substitution: The carboxylic acid and ester functional groups of this compound will primarily undergo nucleophilic acyl substitution. For instance, the reaction with an alcohol in the presence of an acid catalyst to form a diester would proceed via the well-established Fischer esterification mechanism. This involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water.

Nucleophilic Addition: While less common for the carboxylic acid and ester groups themselves, the carbonyl carbons can be sites for nucleophilic attack. However, these are generally less reactive than aldehydes or ketones.

Oxidation: The aliphatic backbone of the molecule could potentially be oxidized under strong oxidizing conditions, though this is not a typical transformation for this class of compounds under standard laboratory conditions. The oxidation of structurally related molecules, such as pinonic acid, has been studied and proceeds via complex radical mechanisms.

Transition State Analysis and Reaction Energetics

Computational chemistry offers powerful tools for analyzing transition states and the energetics of reaction pathways. rsc.org For a reaction involving this compound, computational methods like Density Functional Theory (DFT) could be employed to:

Model Transition State Geometries: Determine the three-dimensional structure of the high-energy transition state.

Calculate Activation Energies: Quantify the energy barrier that must be overcome for the reaction to occur. This information is directly related to the reaction rate.

Map the Reaction Coordinate: Visualize the energy profile of the reaction as it progresses from reactants to products through the transition state.

For example, in a nucleophilic attack at the carbonyl carbon, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken pi bond of the carbonyl group. The stereochemistry of the chiral center at C3 would influence the accessibility of the carbonyl groups and could lead to different energy barriers for reactions with chiral reagents.

Stereochemical Outcome Determination and Rationalization

The presence of a chiral center at the 3-position is a critical feature of this compound. Any reaction involving this compound must consider the potential impact on this stereocenter and the generation of new stereocenters.

Retention, Inversion, or Racemization: In reactions occurring at a site remote from the chiral center (e.g., at the C1 carboxylic acid or the C4 ester), the configuration of the C3 stereocenter is generally expected to be retained. However, reactions that proceed via intermediates where the C3 stereocenter is temporarily lost or can be inverted could lead to racemization or epimerization.

Diastereoselectivity: When reacting with another chiral reagent, this compound can form diastereomeric products. The ratio of these diastereomers is determined by the relative energies of the diastereomeric transition states. Computational studies are particularly useful in predicting and rationalizing the stereochemical outcome of such reactions by comparing the activation energies of the different pathways. emich.eduacs.org For instance, in the kinetic resolution of related compounds like 3-substituted aspartic acids using engineered enzymes, high diastereoselectivity has been achieved, which is rationalized by the specific fit of one enantiomer or diastereomer into the enzyme's active site. nih.gov

Computational Chemistry Studies on R 4 Methoxy 3 Methyl 4 Oxobutanoic Acid and Its Reactivity

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a molecule like (R)-4-methoxy-3-methyl-4-oxobutanoic acid, DFT calculations would typically be employed to determine its optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles. These calculations provide insights into the most stable three-dimensional arrangement of the atoms in the molecule. For instance, a study on a different compound, 4-bromo-3-(methoxymethoxy) benzoic acid, utilized the B3LYP/6-311++G(d,p) level of theory to determine its structure and molecular parameters. Similar approaches could be applied to this compound to yield its structural properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity. For this compound, an FMO analysis would calculate the energies of these orbitals to predict how it might interact with other reagents.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map of this compound would reveal the likely sites for chemical reactions, such as the oxygen atoms of the carboxylic acid and ester groups.

Prediction of Chemical Reactivity and Kinetic Stability from Global Descriptors

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. For example, a study on 4-bromo-3-(methoxymethoxy) benzoic acid used these descriptors to predict its reactivity. Applying these calculations to this compound would allow for a quantitative assessment of its chemical behavior.

Conformational Analysis and Its Influence on Stereoselectivity

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a chiral molecule like this compound, which has a stereocenter, understanding the preferred conformations is crucial for predicting its role in stereoselective reactions. The analysis would identify the most stable conformers and the energy barriers between them, which can influence how the molecule interacts with other chiral molecules and catalysts.

Advanced Analytical Methodologies for Characterization and Chiral Purity Assessment

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation of enantiomers, enabling the accurate determination of enantiomeric excess. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of carboxylic acids like (R)-4-methoxy-3-methyl-4-oxobutanoic acid, derivatization is often necessary to enhance resolution and detection. For instance, the formation of diastereomeric esters or amides can facilitate separation on a non-chiral stationary phase. However, the direct separation on a CSP is often preferred. A study on the stereochemical assignment of natural products containing a 3-hydroxy-2-methylbutanoic acid moiety, a structurally related compound, successfully employed chiral HPLC for the separation of its four stereoisomers. beilstein-archives.org They utilized a CHIRALPAK® IA column with a hexane/EtOH/TFA isocratic elution. beilstein-archives.org Another approach involves the use of a p-nitrobenzoyl (PNB) ester derivative, which allows for highly sensitive detection via LC-MS. beilstein-archives.org

Table 1: Chiral HPLC Conditions for Analogs of this compound

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® ID-3 (4.6 × 250 mm, 3 μm) |

| Mobile Phase | Gradient elution from 50% MeOH to 100% MeOH |

| Flow Rate | 0.6 mL/min |

| Temperature | 40 °C |

| Detection | Mass Spectrometry (MS) |

Data derived from a study on the LC-MS analysis of 4-methoxy-3-methyl-4-oxobutan-2-yl 4-nitrobenzoates. beilstein-archives.org

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. gcms.cz Similar to chiral HPLC, it employs a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz For non-volatile compounds like this compound, derivatization to more volatile esters (e.g., methyl or ethyl esters) is a prerequisite for analysis. A common derivatization technique involves the use of heptafluorobutyl chloroformate followed by amidation with methylamine, which creates derivatives suitable for GC-MS analysis. nih.govresearchgate.net

The choice of the chiral stationary phase is crucial for achieving optimal separation. For instance, Chirasil-L-Val is a commercially available chiral phase used for the separation of amino acid enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs). libretexts.org These are typically lanthanide complexes that can form diastereomeric complexes with the enantiomers in a sample. libretexts.orgnih.gov This interaction leads to different chemical shifts for the corresponding protons in the two enantiomers, allowing for their quantification by integrating the respective NMR signals. libretexts.org

Europium complexes, such as Eu(fod)₃ and Eu(hfc)₃, are common chiral shift reagents. libretexts.org The magnitude of the induced shift difference depends on the specific substrate and the chiral shift reagent used. While this technique can be effective, it is sometimes less accurate than chromatographic methods and has become less common with the advent of high-field NMR instruments and advanced chiral chromatography columns. libretexts.org

Spectroscopic Techniques for Structural Elucidation of Derivatives and Intermediates (e.g., NMR, IR, MS)

The structural confirmation of this compound and its various derivatives and reaction intermediates relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals are used to confirm the connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be observed for the carboxylic acid O-H stretch, the C=O stretches of both the carboxylic acid and the ester, and C-O stretches.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This data is crucial for confirming the molecular formula and can offer structural clues. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, further confirming the elemental composition.

Table 2: Spectroscopic Data for a Related Compound, Methyl 4-methoxy-3-oxobutanoate

| Technique | Observed Data |

|---|---|

| ¹H NMR | Data available upon request from supplier |

| HPLC | Data available upon request from supplier |

| LC-MS | Data available upon request from supplier |

| UPLC | Data available upon request from supplier |

Information for CAS 41051-15-4. bldpharm.com

Chromatographic Separation Techniques for Purification and Isolation of Products

Following a chemical synthesis, the desired product, such as this compound or its derivatives, must be separated from unreacted starting materials, byproducts, and residual reagents. Column chromatography is the most common technique for purification and isolation on a laboratory scale.

The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent (a single solvent or a mixture of solvents) is critical for achieving effective separation. The polarity of the compounds to be separated dictates the selection of the chromatographic conditions. For a molecule like this compound, which contains both a polar carboxylic acid group and a less polar methyl ester group, a moderately polar eluent system would likely be employed with silica gel as the stationary phase.

For large-scale purifications, automated flash chromatography systems are often used to improve efficiency and reproducibility.

Future Research Directions and Emerging Academic Applications

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards sustainability is driving research into greener methods for producing chiral compounds like (R)-4-methoxy-3-methyl-4-oxobutanoic acid. Key areas of investigation include:

Biocatalysis and Chemo-enzymatic Synthesis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Research is ongoing to identify and engineer enzymes, such as esterases and decarboxylases, for the efficient and enantioselective synthesis of chiral dicarboxylic acid monoesters. asymchem.com This approach often operates under mild conditions, reducing energy consumption and waste generation.

Renewable Feedstocks: A major goal of green chemistry is the utilization of renewable resources. Efforts are being directed towards developing synthetic pathways that can convert biomass-derived platform chemicals into valuable chiral building blocks. This reduces reliance on petrochemicals and contributes to a more circular economy.

Catalyst Efficiency: The development of catalysts with high turnover numbers (TON) and turnover frequencies (TOF) is crucial for sustainable synthesis. acsgcipr.org This minimizes the amount of catalyst required, reducing costs and environmental impact. For instance, processes for producing dicarboxylic acid monoesters aim for high selectivity to avoid waste and complex purification steps. google.com

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is paramount in the synthesis of chiral molecules for pharmaceutical and other applications. enamine.net Future research in this area will likely focus on:

Asymmetric Hydrogenation: This technique is a powerful tool for creating chiral centers. acsgcipr.org Research is exploring new chiral ligands, including bisphosphine and phosphine-olefin ligands, to be used with metal catalysts like rhodium and ruthenium. nih.govacs.orgorganic-chemistry.org These systems aim to achieve excellent enantioselectivity (often >99% ee) in the synthesis of chiral succinate (B1194679) and succinimide (B58015) derivatives. nih.govacs.org

Organocatalysis: Chiral Brønsted acids and organosuperbases are emerging as effective organocatalysts for asymmetric synthesis. nih.govelsevierpure.comelsevierpure.com These metal-free catalysts are often more stable, less toxic, and more environmentally friendly than their metal-based counterparts.

Rhodium-Catalyzed Asymmetric Synthesis: Rhodium complexes with chiral diene or phosphine-olefin ligands have shown great promise in the enantioselective synthesis of chiral succinates. organic-chemistry.orgthieme-connect.comntnu.edu.tw These methods offer high yields and enantioselectivities for a variety of substrates. ntnu.edu.twntnu.edu.tw

Table 1: Comparison of Catalytic Systems for Chiral Succinate Derivative Synthesis

| Catalytic System | Catalyst Type | Key Features | Potential Advantages |

| Asymmetric Hydrogenation | Rhodium/Ruthenium with chiral ligands | High enantioselectivity and diastereoselectivity. nih.govacs.org | Well-established, high efficiency. acsgcipr.org |

| Organocatalysis | Chiral Brønsted acids, organosuperbases | Metal-free, good for sensitive substrates. nih.govelsevierpure.com | Lower toxicity, more sustainable. |

| Rhodium-Catalyzed Addition | Rhodium with chiral diene/phosphine-olefin ligands | High yields and enantioselectivities for conjugate additions. organic-chemistry.orgthieme-connect.comntnu.edu.tw | Effective for creating specific carbon-carbon bonds. thieme-connect.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow and automated platforms offers numerous advantages, including improved efficiency, safety, and reproducibility. numberanalytics.comcardiff.ac.ukresearchgate.net

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters, leading to higher yields and selectivities. numberanalytics.comrsc.org The small reaction volumes enhance safety, especially for hazardous reactions. nih.gov This technology is being applied to the synthesis of chiral intermediates, including those for active pharmaceutical ingredients (APIs). nih.govnih.gov

Automated Synthesis Platforms: Platforms like SynFini™ utilize artificial intelligence and robotics to automate the entire process from design to synthesis and testing. youtube.com This accelerates the discovery and optimization of new chemical reactions and molecules.

High-Throughput Screening (HTS): HTS techniques enable the rapid screening of large libraries of catalysts and reaction conditions to identify optimal parameters. acs.orgmpg.demdpi.com This is particularly valuable for discovering new and efficient catalysts for the synthesis of chiral compounds. youtube.comrsc.org

Discovery of New Biological Activities of its Derivatives

Chiral molecules are fundamental to pharmacology, as different enantiomers of a drug can have vastly different biological effects. nih.govnih.govyoutube.com The core structure of this compound can be found in various biologically active compounds. Future research will likely focus on:

Derivatization and Screening: Synthesizing a diverse library of derivatives by modifying the functional groups of the parent compound will be a key strategy. These new molecules can then be screened for a wide range of biological activities, including antimicrobial, antifungal, analgesic, anticonvulsant, and antitumor effects. nih.gov

Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure of a molecule relates to its biological activity is crucial for rational drug design. SAR studies on derivatives of this compound will help in designing more potent and selective drug candidates.

Bioisosterism: Replacing atoms or groups of atoms with others that have similar physical or chemical properties (a concept known as bioisosterism) can lead to compounds with improved pharmacological properties. researchgate.net This strategy could be applied to derivatives of this compound to enhance their efficacy or reduce side effects. For example, derivatives of 2-arylpropionic acids are a significant class of NSAIDs where stereochemistry plays a critical role. nih.gov

Expansion into Materials Science and Supramolecular Chemistry as a Chiral Scaffold

The inherent chirality of this compound makes it an attractive building block for the construction of advanced materials with unique properties.

Chiral Polymers and Liquid Crystals: The incorporation of this chiral scaffold into polymer backbones can induce helical structures, leading to the formation of chiral polymers. rsc.org Similarly, its derivatives could be used to create chiral liquid crystals, which have applications in display technologies and optical sensors. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. youtube.comyoutube.com Using chiral dicarboxylic acids like the title compound as ligands can lead to the formation of chiral MOFs. nih.govnih.govrsc.org These materials have potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Supramolecular Chemistry: Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.gov The chirality of this compound can be transferred to larger self-assembled structures, creating chiral supramolecular assemblies. rsc.orgrsc.orgfrontiersin.org These assemblies can exhibit interesting properties and have potential applications in areas such as chiral recognition and sensing. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4-Methoxy-3-methyl-4-oxobutanoic acid, and how are the products characterized?

- Synthetic Routes : Common methods include chiral auxiliary-mediated synthesis, as seen in analogous compounds like (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate. Key steps involve protecting group strategies (e.g., 4-methoxybenzyl ether) and deprotection under mild acidic conditions . Microwave-assisted synthesis or sonochemistry may enhance enantiomeric purity and reduce reaction times .

- Characterization : Use 1H/13C NMR to confirm stereochemistry and functional groups (e.g., methoxy and oxobutanoic acid peaks). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, in related compounds, NMR signals at δ 3.3–3.7 ppm (methoxy) and δ 2.4–2.8 ppm (methyl groups) are critical .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of vapors .

- Hazard Mitigation : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation). Avoid contact with strong acids/bases, which could trigger decomposition into toxic fumes (e.g., CO, NOx) .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) for this compound derivatives?

- Methodological Adjustments :

- NMR : Vary solvent systems (e.g., DMSO-d6 vs. CDCl3) to resolve overlapping peaks. Use 2D NMR (COSY, HSQC) to assign stereochemistry .

- HRMS : Confirm isotopic patterns and compare with computational models (e.g., DFT calculations) to validate structural assignments .

- Case Study : In a related compound, discrepancies in carbonyl peak integration were resolved by repeating experiments under anhydrous conditions to exclude hydrate formation .

Q. What strategies optimize enantiomeric purity during the synthesis of this compound?

- Chiral Catalysts : Use asymmetric catalysis (e.g., Ru-BINAP complexes) for ketone reduction steps. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

- Purification : Employ flash chromatography with chiral stationary phases (e.g., amylose derivatives) or recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Analyze degradation via LC-MS every 24 hours. Acidic conditions (pH < 4) may hydrolyze the methoxy group .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >150°C for similar oxobutanoic acids) .

Q. What challenges arise in elucidating the structure of this compound derivatives, and how are they addressed?

- Key Challenges :

- Stereochemical Ambiguity : Use X-ray crystallography to resolve absolute configuration. For amorphous solids, employ electronic circular dichroism (ECD) .

- Functional Group Reactivity : Protect labile groups (e.g., carboxylic acid) as esters during synthesis to prevent side reactions .

- Example : In fluorophenyl analogs, fluorine’s electron-withdrawing effect complicates NMR interpretation. Decoupling experiments or 19F NMR may clarify substituent positions .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data for this compound in enzyme inhibition assays?

- Troubleshooting Steps :

Reproducibility : Repeat assays with freshly prepared stock solutions to exclude degradation artifacts.

Control Experiments : Test for nonspecific binding using scrambled peptide substrates or inactive enantiomers.

Data Triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.